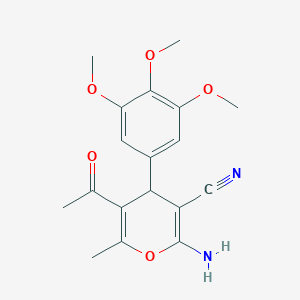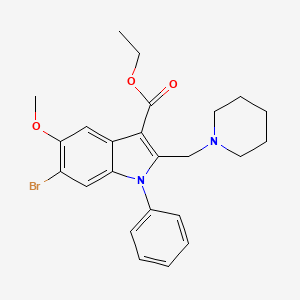![molecular formula C22H15Cl2N3O4 B11544703 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11544703.png)
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both benzene and oxazole rings. The presence of multiple functional groups, including chloro, nitro, and imino groups, contributes to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 3-chloroaniline in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out in an ethanol solution under reflux conditions for several hours. After the reaction is complete, the solvent is evaporated, and the product is purified through recrystallization from an appropriate solvent like acetone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro groups can result in various substituted derivatives.
Scientific Research Applications
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the nitro group can participate in redox reactions, affecting cellular processes. The benzoxazole ring system enhances the compound’s ability to intercalate with DNA, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure but lacks the benzoxazole ring.
(E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)phenol: Contains a nitro group but differs in the aromatic ring system.
Uniqueness
4-chloro-2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol is unique due to its combination of functional groups and the presence of the benzoxazole ring
Properties
Molecular Formula |
C22H15Cl2N3O4 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
4-chloro-2-[[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H15Cl2N3O4/c1-11-16(21(28)20(27(29)30)12(2)19(11)24)10-25-15-6-7-18-17(9-15)26-22(31-18)13-4-3-5-14(23)8-13/h3-10,28H,1-2H3 |
InChI Key |
AHATXHWTXXAYJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-methylindeno[1,2-b]quinolin-11-imine](/img/structure/B11544624.png)
![Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate](/img/structure/B11544629.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11544634.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11544636.png)

![N-(4-Chloro-2-methylphenyl)-2-[N-(2,4-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11544653.png)
![N'-{(E)-[4-(dipropylamino)phenyl]methylidene}-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11544661.png)
![1-(Butanoylsulfanyl)-4,4,8-trimethyl-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B11544666.png)
![3,4-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11544673.png)
![N'-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11544678.png)

![2-Amino-4-(5-bromothiophen-2-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11544689.png)
![3-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate](/img/structure/B11544712.png)

